molecular formula C29H31F4N3O4S B118520 Dtpfpm, (S(-))- CAS No. 142930-38-9

Dtpfpm, (S(-))-

Cat. No. B118520
M. Wt: 593.6 g/mol
InChI Key: RBVWAVPYRBMIOS-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtpfpm, (S(-)) is a chiral compound that has been widely used in scientific research due to its unique structure and properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Dtpfpm, (S(-)) is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes and ion channels.

Biochemical And Physiological Effects

Dtpfpm, (S(-)) has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the activity of ion channels, including the GABA-A receptor and the NMDA receptor.

Advantages And Limitations For Lab Experiments

One advantage of using Dtpfpm, (S(-)) in lab experiments is its ability to bind to specific receptors in the body. This can make it a useful tool for studying the mechanism of action of various drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are several potential future directions for research involving Dtpfpm, (S(-)). One area of interest is the development of new drugs that target specific receptors in the body. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, there is potential for the use of Dtpfpm, (S(-)) in the development of new diagnostic tools for certain diseases.

Synthesis Methods

The synthesis of Dtpfpm, (S(-)) is a complex process that involves several steps. The first step is the preparation of the starting material, which is (S)-2-phenylpropanal. This is then converted to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then reacted with a phosphorus compound to form the desired product, Dtpfpm, (S(-)).

Scientific Research Applications

Dtpfpm, (S(-)) has been used extensively in scientific research due to its ability to bind to specific receptors in the body. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used to study the mechanism of action of various drugs and to develop new drugs that target specific receptors.

properties

CAS RN

142930-38-9

Product Name

Dtpfpm, (S(-))-

Molecular Formula

C29H31F4N3O4S

Molecular Weight

593.6 g/mol

IUPAC Name

(4S)-1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-3-carboxylic acid

InChI

InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19)27(41)36(28(38)39)25(24)22-6-4-5-7-23(22)29(31,32)33/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m0/s1

InChI Key

RBVWAVPYRBMIOS-VWLOTQADSA-N

Isomeric SMILES

CC1=C([C@@H](N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C

SMILES

CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C

Other CAS RN

142930-38-9

synonyms

3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (R(-))-isomer
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (S(-))-isomer
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, R(-)-isomer
DTPFPM
DTPFPM, (R(-))-isomer
DTPFPM, (S(-))-isomer
DTPFPM, monohydrochloride (R(-))-isomer
DTPFPM, monohydrochloride (S(-))-
SQ 32,547
SQ 32547
SQ-32,547
SQ-32547

Origin of Product

United States

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